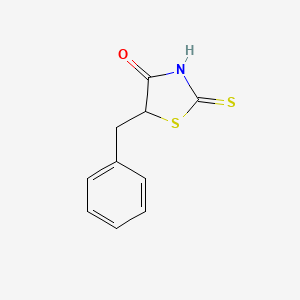

5-Benzyl-2-thioxothiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Benzyl-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family This compound features a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Benzyl-2-thioxothiazolidin-4-one involves the condensation of aromatic aldehydes with rhodanine under microwave irradiation using glycine as a catalyst . This solvent-free method is environmentally friendly and yields the desired product efficiently. The reaction typically involves mixing benzaldehyde and rhodanine in a 1:1.3 ratio, with glycine as the catalyst, and subjecting the mixture to microwave irradiation at a power of 500 W for 5 minutes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as solvent-free reactions and the use of non-toxic catalysts, are often employed to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

Condensation Reactions: The compound can participate in Knoevenagel condensation reactions with aromatic aldehydes to form benzylidene derivatives.

Cycloaddition Reactions: It can undergo 1,3-dipolar cycloaddition reactions with azomethine ylides to form spiro-oxindole derivatives.

Common Reagents and Conditions

Knoevenagel Condensation: Aromatic aldehydes, glycine (catalyst), microwave irradiation.

Cycloaddition: Isatin, l-proline, microwave irradiation.

Major Products Formed

Benzylidene Derivatives: Formed through Knoevenagel condensation.

Spiro-Oxindole Derivatives: Formed through cycloaddition reactions.

Wissenschaftliche Forschungsanwendungen

Thiazolidinone derivatives, particularly those based on the 5-Benzyl-2-thioxothiazolidin-4-one scaffold, exhibit a wide array of biological activities, making them valuable in scientific research with applications spanning from drug discovery to materials science .

Scientific Research Applications

Antimicrobial Activity:

- Thiazolidinone derivatives have demonstrated potential antimicrobial properties against various strains of bacteria and yeasts .

- Specific compounds have shown significant activity against resistant strains of bacteria, suggesting their potential in developing new therapeutic agents.

Anticancer Activity:

- Thiazolidin-4-one derivatives are effective scaffolds in producing drugs that inhibit cancer cell proliferation .

- Studies on rhodanine derivatives, which are structurally similar to this compound, have shown promising anticancer activities against multiple cell lines. Structural modifications can enhance their biological efficacy.

- One study showed that compound 4 exhibited multi-tyrosine inhibition and in vitro antitumor activity towards HT-29 (colon tumor cell line), A549 (lung tumor cell line), and MDA-MB-231 (breast carcinoma cell line) tumor cell lines . It reduced cell proliferation and induced apoptosis .

Enzyme Inhibition:

- Certain 3-benzyl-2-thioxothiazolidin-4-one analogs have shown significant mushroom tyrosinase inhibitory activity, comparable to kojic acid, a representative tyrosinase inhibitor .

- Specific analogs have demonstrated more potent tyrosinase inhibitory activity than kojic acid . For example, analog 3 revealed highly potent inhibition with an IC50 value of 90 nM, which was 214 times lower than that of kojic acid (IC50 value = 19.22 μM) .

- Kinetic studies have indicated that these analogs are competitive inhibitors of mushroom tyrosinase .

Anti-inflammatory efficacy:

- (Z)-4-(5-((3-benzyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid has demonstrated anti-inflammatory efficacy .

- LA1 has been shown to reduce recruitment of leukocytes during acute peritonitis in mice, reduce neointimal thickening upon vascular injury in rats, and reduce renal ischemia/reperfusion injury in mice .

Case Studies

Antitubercular Activity: Several (Z)-5-(substituted benzylidene)-2-((substituted phenyl) amino)thiazol-4(5H)-one analogues were synthesized and evaluated in vitro for their antimycobacterial activity against Mycobacterium tuberculosis MTB H37Ra and M. bovis BCG strains . Compounds 6a , 6c , 6e , 6f, and 6i showed marginal antitubercular activity with no significant cytotoxicity against the MCF-7 and A549 human cancer cell lines .

Tyrosinase Inhibition and Anti-Melanogenic Effects: (Z)-BBTT analogs, including analog 3 , may be promising candidates for inhibiting melanin production . In situ, B16F10 cells treated with analogs 1 and 3 reduced the number of strongly stained cells in a concentration-dependent manner . The dark areas of 1 and 3 at 2 μM were similar to that of kojic acid at 10 μM, and when compared at the same concentration (10 μM), the dark area of each analog (1 and 3) was significantly less than that of kojic acid . Thus, analogs 1 and 3 effectively inhibited tyrosinase activity in mammalian B16F10 cells .

Other Biological Activities:

- Compounds containing 3-benzyl-2-thioxothiazolidin-4-one have exhibited a variety of biological activities, including antiviral and anticancer properties .

- Thiazolidin-4-one derivatives exhibit a diversity of biological activities, i.e., anti-cancer, anti-convulsant, antitubercular, anti-microbial, anti-diabetic, analgesic, antiparasitic, anti-HIV, antioxidant, anti-malarial, COX inhibitory, and anti-hypertensive activity .

Wirkmechanismus

The mechanism of action of 5-Benzyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of PIM kinases, which are involved in regulating cellular processes such as survival, apoptosis, and proliferation . By inhibiting these kinases, the compound can modulate the expression of key proteins and pathways, leading to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Thioxothiazolidin-4-one: Shares the thiazolidine core structure but lacks the benzyl group at the 5-position.

Thiazolidine-2,4-dione: Similar five-membered ring structure but with different substituents at the 2 and 4 positions.

Uniqueness

5-Benzyl-2-thioxothiazolidin-4-one is unique due to the presence of both the benzyl and thioxo groups, which enhance its reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for developing new therapeutic agents and exploring novel chemical reactions.

Eigenschaften

Molekularformel |

C10H9NOS2 |

|---|---|

Molekulargewicht |

223.3 g/mol |

IUPAC-Name |

5-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C10H9NOS2/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) |

InChI-Schlüssel |

HEFVAMUJRPNDFW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=S)S2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.